L-168,049

Vue d'ensemble

Description

L-168,049 est un antagoniste puissant, sélectif, actif par voie orale et non compétitif du récepteur du glucagon humain. Il a montré une forte affinité pour les récepteurs du glucagon humains, murins et canins, ce qui en fait un composé précieux en recherche scientifique .

Applications De Recherche Scientifique

L-168,049 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the glucagon receptor and its role in various biochemical pathways.

Biology: The compound is used to investigate the physiological effects of glucagon receptor antagonism in various animal models.

Medicine: this compound is being studied for its potential therapeutic applications in conditions like diabetes, where glucagon receptor antagonism could help regulate blood glucose levels.

Industry: The compound is used in the development of new drugs targeting the glucagon receptor .

Mécanisme D'action

L-168,049 exerce ses effets en se liant au récepteur du glucagon et en inhibant son activité. Cet antagonisme non compétitif augmente la CE50 apparente pour la stimulation du glucagon de l’adénylyl cyclase et diminue la stimulation maximale du glucagon observée. Le composé augmente également le taux de dissociation du glucagon du récepteur, confirmant sa nature non compétitive .

Méthodes De Préparation

La synthèse de L-168,049 implique plusieurs étapes, commençant par la préparation de la structure pyrrolique de base. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyrrole : Cela implique la réaction d’une phénylhydrazine substituée avec une cétone α,β-insaturée.

Bromation et chloration : Le cycle pyrrole est ensuite bromé et chloré pour introduire les substituants nécessaires.

Analyse Des Réactions Chimiques

L-168,049 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels sur le cycle pyrrole.

Substitution : Les atomes de brome et de chlore sur les cycles phényles peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactifs appropriés

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier le récepteur du glucagon et son rôle dans diverses voies biochimiques.

Biologie : Le composé est utilisé pour étudier les effets physiologiques de l’antagonisme du récepteur du glucagon dans divers modèles animaux.

Médecine : this compound est étudié pour ses applications thérapeutiques potentielles dans des affections comme le diabète, où l’antagonisme du récepteur du glucagon pourrait contribuer à réguler les taux de glucose dans le sang.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant le récepteur du glucagon .

Comparaison Avec Des Composés Similaires

L-168,049 est unique par sa grande sélectivité et sa puissance en tant qu’antagoniste du récepteur du glucagon. Les composés similaires comprennent :

Antagoniste du récepteur du glucagon II : Un autre antagoniste puissant avec des propriétés similaires.

Sémaglutide : Un agoniste du récepteur du peptide-1 semblable au glucagon utilisé dans le traitement du diabète.

Rétatrutide : Un peptide triple agoniste pour le récepteur du glucagon, le récepteur du polypeptide pro-insulinothropique dépendant du glucose et le récepteur du peptide-1 semblable au glucagon .

This compound se distingue par son antagonisme non compétitif et sa forte affinité pour le récepteur du glucagon, ce qui en fait un outil précieux en recherche et dans des applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

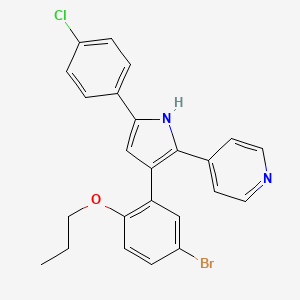

4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBOWXZOLYQFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C2=C(NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415520 | |

| Record name | Glucagon Receptor Antagonist II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191034-25-0 | |

| Record name | L-168049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191034250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon Receptor Antagonist II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-168049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8UDT6Z37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-168,049 interact with the glucagon receptor and what are the downstream effects?

A1: this compound binds to the human glucagon receptor in a non-competitive manner, distinct from the glucagon binding site. [1] This interaction increases the rate of glucagon dissociation from the receptor, effectively antagonizing glucagon's action. [1] Specifically, this compound inhibits glucagon-stimulated adenylyl cyclase activity, a key downstream signaling pathway activated by glucagon. [1]

Q2: How does the structure of this compound relate to its activity as a glucagon receptor antagonist?

A2: Studies have identified two amino acid residues in the transmembrane domains of the glucagon receptor, phenylalanine 184 and tyrosine 239, that are important for this compound binding. [1] Mutations at these positions significantly reduce the affinity of this compound for the receptor without affecting glucagon binding. [1] This suggests that these residues are part of the this compound binding pocket and that subtle structural changes in the receptor can impact antagonist binding.

Q3: Has this compound shown efficacy in any in vitro or in vivo models?

A3: Research indicates that this compound effectively blocks the effects of glucagon in various experimental settings. In cellular models, this compound has been shown to prevent the glucagon-mediated increase in energy expenditure markers in mature 3T3L1 adipocytes. [3] Furthermore, studies utilizing this compound have revealed a role for glucagon signaling in taste perception, particularly in modulating sweet taste responsiveness. [5]

Q4: Can this compound be used to treat Mahvash disease, a rare genetic disorder caused by glucagon receptor mutations?

A4: While promising, further research is needed to determine this compound’s therapeutic potential for Mahvash disease. Studies have shown that this compound can partially rescue the trafficking and function of a pathogenic mutant glucagon receptor (P86S) in cell culture. [4] This suggests that pharmacological chaperones like this compound could potentially be explored as a treatment strategy for this disease. [4]

Q5: What is the significance of the discovery of a non-peptidyl glucagon receptor antagonist like this compound?

A5: The development of this compound represents a significant advance in glucagon receptor pharmacology. As a small molecule, non-peptidyl antagonist, this compound offers potential advantages over larger peptide-based antagonists, including improved oral bioavailability and stability. [1] This opens up new possibilities for targeting the glucagon receptor for therapeutic purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.